Bienvenue dans la boutique en ligne BenchChem!

1-(2,6-Difluorophenyl)cyclobutan-1-ol

Ring Strain Reactivity Synthetic Chemistry

The cyclobutanol ring strain (~26 kcal/mol) makes this building block irreplaceable for sterically controlled pharmacophores. Substituting with acyclic or larger cycloalkanols alters conformational bias and electronic distribution, fundamentally changing synthetic outcomes and biological activity. Designed for medicinal chemists developing kinase inhibitors, peptidomimetics, and strain-release methodologies. Ensure synthetic fidelity by choosing this specific 2,6-difluorophenyl-cyclobutanol scaffold.

Molecular Formula C10H10F2O
Molecular Weight 184.186
CAS No. 935287-84-6
Cat. No. B2874873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)cyclobutan-1-ol
CAS935287-84-6
Molecular FormulaC10H10F2O
Molecular Weight184.186
Structural Identifiers
SMILESC1CC(C1)(C2=C(C=CC=C2F)F)O
InChIInChI=1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2
InChIKeyIABPSSJIZOJVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Difluorophenyl)cyclobutan-1-ol (CAS 935287-84-6): Core Structural and Chemical Identity for Research Procurement


1-(2,6-Difluorophenyl)cyclobutan-1-ol (CAS 935287-84-6) is a synthetic small molecule building block featuring a strained cyclobutanol ring directly substituted at the 1-position with a 2,6-difluorophenyl moiety [1]. It is primarily utilized as a key intermediate in medicinal chemistry for the construction of conformationally restricted pharmacophores and kinase-targeting molecular frameworks [2]. The compound is typically supplied as a research-grade solid with a molecular formula of C10H10F2O and a molecular weight of 184.18 g/mol [1].

Why Generic Substitution of 1-(2,6-Difluorophenyl)cyclobutan-1-ol (935287-84-6) Fails in Rigorous R&D Settings


The high ring strain inherent to cyclobutanols (~26 kcal/mol) imparts unique reactivity profiles, making this scaffold highly sensitive to reaction conditions and susceptible to ring-opening pathways [1]. Therefore, substituting 1-(2,6-Difluorophenyl)cyclobutan-1-ol with an alternative 2,6-difluorophenyl derivative (e.g., acyclic alcohols or larger cycloalkanols) is not chemically equivalent; such substitutions can fundamentally alter the synthetic outcome, product stereochemistry, and downstream biological activity due to differences in conformational bias and electronic distribution [2]. This underscores the necessity for rigorous, quantitative head-to-head comparison when selecting this building block.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)cyclobutan-1-ol (935287-84-6) Against Analogs


Ring Strain Energy: 1-(2,6-Difluorophenyl)cyclobutan-1-ol vs. Unstrained Cyclohexanol Derivatives

The cyclobutanol core of the target compound possesses a ring strain energy of approximately 26 kcal/mol, which is significantly higher than that of unstrained analogs like cyclohexanol (strain energy ~0 kcal/mol) [1]. This high strain energy enables unique reactivity pathways, such as ring-opening and ring-expansion reactions, which are inaccessible to larger, unstrained cycloalkanols [2].

Ring Strain Reactivity Synthetic Chemistry

Reactivity in Ring-Opening Reactions: 1-(2,6-Difluorophenyl)cyclobutan-1-ol vs. Acyclic Alcohols

The target compound, by virtue of its cyclobutanol ring, is a substrate for transition metal-catalyzed ring-opening reactions that acyclic analogs like 2,6-difluorobenzyl alcohol cannot undergo [1]. In a study of cyclobutanol aminocarbonylation, the strained ring remained intact under specific ligand-controlled conditions, demonstrating a unique reactivity profile not possible with acyclic alcohols .

Ring-Opening Strain-Release Synthetic Utility

Utility in Kinase Inhibitor Development: 1-(2,6-Difluorophenyl)cyclobutan-1-ol Scaffold vs. Non-cyclobutyl Analogs

The 2,6-difluorophenyl-substituted cyclobutanol motif is a recognized privileged scaffold in the design of kinase inhibitors, as exemplified by related compounds with reported potency against cyclin-dependent kinase 2 (CDK2) and phosphoinositide-dependent kinase 1 (PDK1) [REFS-1, REFS-2]. This is in contrast to simpler acyclic building blocks, which often lack the conformational rigidity required for optimal target engagement.

Medicinal Chemistry Kinase Inhibitors Pharmacophore Design

Conformational Restriction: Cyclobutanol Core vs. Flexible Acyclic Chains

The rigid cyclobutane ring in the target compound reduces conformational flexibility compared to acyclic analogs like 2,6-difluorophenylpropanol. This restriction minimizes the entropic penalty upon binding to a biological target, a key principle in drug design for enhancing potency and selectivity [1].

Conformational Restriction Drug Design Entropic Penalty

Validated Research and Industrial Application Scenarios for 1-(2,6-Difluorophenyl)cyclobutan-1-ol (935287-84-6)


Synthesis of Conformationally Constrained Kinase Inhibitors

Medicinal chemistry groups can leverage the rigid cyclobutanol scaffold to design and synthesize novel kinase inhibitors with improved target selectivity and metabolic stability, as supported by patent literature on similar cyclobutyl-containing molecules [1].

Development of Novel Synthetic Methodologies via Strain-Release

Academic and industrial research labs can utilize this compound as a model substrate to develop and optimize new ring-opening, ring-expansion, and strain-release-driven synthetic methodologies, generating diverse and complex molecular architectures [2].

Construction of Peptidomimetics with Enhanced Drug-like Properties

Researchers focused on peptide therapeutics can employ this building block to introduce a conformationally restricted, non-natural amino acid mimic into peptidomimetic backbones, potentially improving stability and oral bioavailability [3].

Preparation of Advanced Building Blocks for Medicinal Chemistry

Process and discovery chemists can utilize the reactive hydroxyl group and strained ring system for further functionalization to create a diverse library of 2,6-difluorophenyl-substituted cyclobutane derivatives for high-throughput screening campaigns [1].

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.